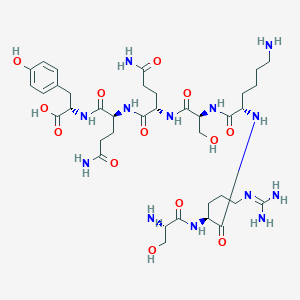
L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- is a complex peptide composed of multiple amino acids. This compound is significant due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Each amino acid in this peptide contributes to its unique properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and composition of the peptide. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as HBTU or DIC.
Deprotection of the amino acid side chains: using TFA (trifluoroacetic acid).
Cleavage of the peptide from the resin: and purification using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In industrial settings, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter involves the insertion of a gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
化学反応の分析
Types of Reactions
L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction of disulfide bonds between cysteine residues.
Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Carbodiimides for amide bond formation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with new functional groups.
科学的研究の応用
L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of biocatalysts and as a component in cell culture media.
作用機序
The mechanism of action of L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- involves its interaction with specific molecular targets and pathways. For instance, the phenolic hydroxyl group of L-tyrosine can participate in phosphorylation reactions, which are crucial for signal transduction processes. The peptide can also interact with enzymes and receptors, modulating their activity and function.
類似化合物との比較
Similar Compounds
L-Tyrosine: A precursor to neurotransmitters and hormones.
L-Serine: Involved in the synthesis of proteins and nucleotides.
L-Arginine: Plays a role in the urea cycle and nitric oxide production.
L-Lysine: Essential for protein synthesis and collagen formation.
L-Glutamine: Important for nitrogen metabolism and immune function.
Uniqueness
L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. The presence of multiple functional groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
特性
CAS番号 |
199334-54-8 |
|---|---|
分子式 |
C37H61N13O13 |
分子量 |
896.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C37H61N13O13/c38-14-2-1-4-22(46-31(57)23(5-3-15-44-37(42)43)45-30(56)21(39)17-51)32(58)50-27(18-52)35(61)48-24(10-12-28(40)54)33(59)47-25(11-13-29(41)55)34(60)49-26(36(62)63)16-19-6-8-20(53)9-7-19/h6-9,21-27,51-53H,1-5,10-18,38-39H2,(H2,40,54)(H2,41,55)(H,45,56)(H,46,57)(H,47,59)(H,48,61)(H,49,60)(H,50,58)(H,62,63)(H4,42,43,44)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChIキー |
UDONABBKSQFHPD-DUJSLOSMSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)

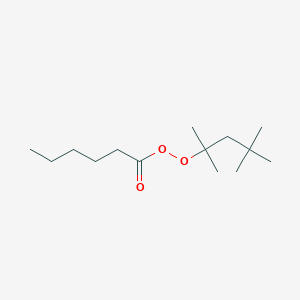
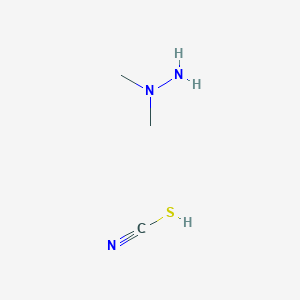
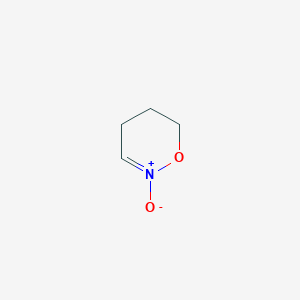
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)

![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
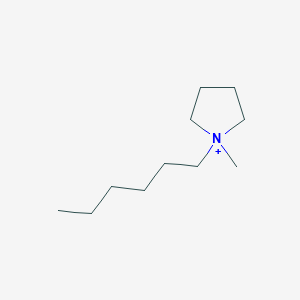
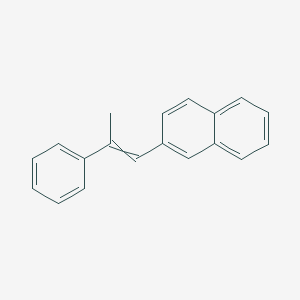
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
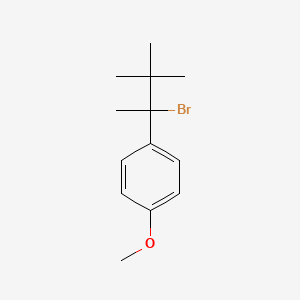
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
